(Z)-ethyl 4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O2S/c1-2-27-21(26)14-6-8-18(9-7-14)24-12-16(11-23)20-25-19(13-28-20)15-4-3-5-17(22)10-15/h3-10,12-13,24H,2H2,1H3/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCSFJJPSMMGNI-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Vinylation: The cyanovinyl group is introduced via a Knoevenagel condensation reaction between a cyanoacetate and an aldehyde.
Coupling Reaction: The final step involves coupling the thiazole derivative with the cyanovinyl intermediate, followed by esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under conditions such as heating or using a catalyst.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms due to its structural features.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (Z)-ethyl 4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and the bromophenyl group can facilitate binding to specific sites, while the cyanovinyl group can participate in electron transfer reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Variations: Bromophenyl vs. Methylphenyl
A closely related analog, ethyl 4-[[(Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate (CAS: 1321936-20-2), replaces the 3-bromophenyl group with a 4-methylphenyl substituent. Key differences include:
Stereoisomerism: Z vs. E Configuration
The E-isomer of the compound, (E)-methyl 4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate (CAS: 1021230-26-1), differs in the geometry of the cyanovinyl group. Key contrasts include:
The Z-configuration likely favors interactions with planar binding pockets (e.g., enzyme active sites), whereas the E-isomer’s trans-geometry could limit such interactions .
Functional Group Differences: Cyano vs. Methoxyimino
The compound (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate () replaces the cyanovinyl group with a methoxyimino moiety. This structural variation impacts:
- Reactivity: The cyano group in the target compound is more electrophilic, enabling nucleophilic additions (e.g., with thiols or amines), whereas methoxyimino groups are less reactive .
- Applications: Methoxyimino derivatives are standard acylating agents in cephalosporin synthesis, while cyanovinyl analogs may serve as Michael acceptors or kinase inhibitors .
Biological Activity
(Z)-ethyl 4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is a synthetic compound belonging to the class of thiazole derivatives. Thiazole compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Synthesis
The compound's IUPAC name is ethyl 2-[[(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate. The synthesis typically involves several steps:
- Formation of the Thiazole Ring : Reacting 3-bromobenzaldehyde with thiourea in the presence of sodium hydroxide.
- Vinylation : Introducing the cyanovinyl group using a vinylating agent.
- Esterification : Combining the resultant compound with ethyl benzoate under acidic conditions to yield the final product.
Antimicrobial Properties
Thiazole derivatives have demonstrated significant antimicrobial activity. A study evaluating various thiazole compounds indicated that derivatives containing bromine substitutions exhibited enhanced antibacterial effects against common pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 50 to 100 µg/mL, showcasing their potential as antimicrobial agents .
Anticancer Activity
Research has highlighted the anticancer potential of thiazole derivatives, including those similar to (Z)-ethyl 4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate. For instance, a novel set of 1,3-thiazole derivatives was synthesized and tested against breast cancer cell lines, revealing IC50 values in the micromolar range, indicating potent cytotoxicity . Another study noted that thiazole compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Effects
Thiazole derivatives have also been investigated for their anti-inflammatory properties. In vitro studies showed that certain thiazole compounds could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism that could be beneficial in treating inflammatory diseases .
Case Study 1: Antimicrobial Evaluation
A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Among them, (Z)-ethyl 4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate exhibited superior activity with an MIC of 50 µg/mL against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Screening
In a screening assay for anticancer activity, (Z)-ethyl 4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate was tested against various cancer cell lines. The results indicated significant growth inhibition in MCF-7 breast cancer cells with an IC50 value of 12 µM, suggesting its potential as a therapeutic agent in oncology .
Data Tables
Q & A
Q. What are the standard synthetic routes for (Z)-ethyl 4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate?
The compound is typically synthesized via condensation reactions. For example, a thiazole precursor (e.g., 4-(3-bromophenyl)thiazol-2-amine) reacts with a cyanovinyl intermediate under reflux in ethanol or methanol, often catalyzed by glacial acetic acid. A similar method involves refluxing equimolar amounts of aminothiazole derivatives with formylbenzoic acid in methanol for 40 hours, followed by crystallization . Key steps include controlling stereochemistry (Z-configuration) using spectroscopic monitoring (e.g., NMR) to confirm regioselectivity.
Q. How is the compound characterized to confirm its structural integrity?
Characterization employs:
- 1H/13C-NMR : To verify Z-configuration via coupling constants (e.g., δ 6.4–8.33 ppm for aromatic protons and cyanovinyl groups) .
- IR spectroscopy : Peaks at ~1600–1700 cm⁻¹ confirm C=N (thiazole) and ester carbonyl groups .
- Mass spectrometry : ESI-MS or FABMS identifies molecular ions (e.g., [M+H]+ at m/z 482.90 for analogous thiazoles) .
- Elemental analysis : Validates purity (e.g., C: 54.71%, H: 3.13% calculated vs. experimental) .
Q. What are common impurities or by-products during synthesis?
By-products arise from:
- Incomplete condensation : Unreacted aminothiazole or formylbenzoate intermediates detected via TLC (Rf ~0.6 in ACN:MeOH) .
- Stereoisomerism : E-configuration impurities, resolved using preparative HPLC with chiral columns .
- Oxidation : Bromophenyl-thiazole degradation under prolonged heating, mitigated by inert atmospheres .
Advanced Research Questions
Q. What mechanistic insights explain the formation of the thiazole-cyanovinyl linkage?
The cyanovinyl group forms via a Knoevenagel condensation between a thiazole-2-acetonitrile and an aldehyde (e.g., ethyl 4-aminobenzoate derivative). DFT studies suggest a concerted mechanism with acetic acid as a proton shuttle, where the Z-configuration is favored due to steric hindrance between the thiazole’s bromophenyl group and the ester moiety .
Q. How do structural modifications influence biological activity in this compound class?
- Thiazole substitution : Replacing 3-bromophenyl with 4-methoxyphenyl increases solubility but reduces protease inhibition (e.g., DENV protease IC50 shifts from 0.8 µM to >5 µM) .
- Cyanovinyl vs. hydrazone linkers : Hydrazone derivatives show higher α-glucosidase inhibition (e.g., IC50 12.3 µM vs. 44.6 µM) due to enhanced hydrogen bonding .
- Ester vs. amide termini : Ethyl esters improve membrane permeability compared to free acids (logP ~3.2 vs. 1.8) .
Q. How can contradictions in reported biological data be resolved?
Discrepancies in IC50 values (e.g., for DENV protease) may stem from:
- Assay conditions : Varying pH (7.4 vs. 6.8) or detergent concentrations (e.g., Triton X-100) alter enzyme kinetics .
- Compound stability : Degradation in DMSO stock solutions over 72 hours reduces apparent potency; fresh preparation is critical .
- Cell-line variability : Use standardized cell models (e.g., Huh-7 for viral assays) and validate via orthogonal methods (e.g., SPR binding assays) .
Q. What computational strategies predict binding modes with target proteins?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) reveal:
- Key interactions : The thiazole’s bromine forms halogen bonds with catalytic residues (e.g., His51 in DENV protease), while the cyanovinyl group stabilizes π-π stacking with Phe85 .
- Pharmacophore models : Electrostatic potential maps highlight the necessity of the ester’s carbonyl for hydrogen bonding .
Q. How can reaction yields be optimized for scaled-up synthesis?
- Solvent selection : Replacing methanol with DMF increases yields from 51% to 68% due to better solubility of intermediates .
- Catalyst screening : Pd/C (5 mol%) accelerates cyanovinyl coupling, reducing reaction time from 40 to 12 hours .
- Microwave-assisted synthesis : 80°C/150 W conditions achieve 92% conversion vs. 64% under conventional reflux .
Q. What validated analytical methods quantify the compound in biological matrices?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
